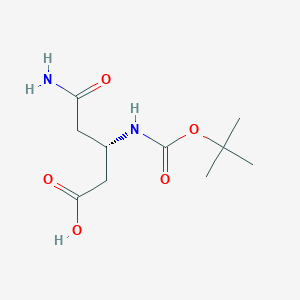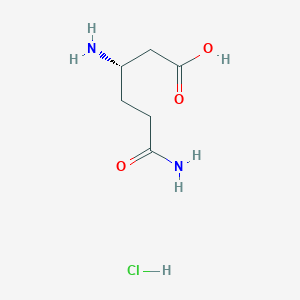![molecular formula C15H21NO2 B112542 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde CAS No. 372153-09-8](/img/structure/B112542.png)
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is a chemical compound with the molecular formula C15H21NO2 . It has a molecular weight of 247.34 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.34 . The compound is typically stored at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Advanced Oxidation Processes for Environmental Remediation Advanced oxidation processes (AOPs) have been extensively studied for the degradation of various organic pollutants, including pharmaceutical compounds, in water. AOPs can break down complex organic molecules into simpler, less harmful compounds. Although the specific compound is not mentioned, the research on AOPs underscores the importance of understanding chemical reactivity and degradation pathways in environmental applications (Qutob et al., 2022).
Catalytic Oxidation for Chemical Synthesis Catalytic oxidation processes are crucial for converting lignins into valuable aromatic aldehydes, such as vanillin, which has applications in flavoring, fragrances, and pharmaceuticals. The study of catalytic oxidation offers insights into the conversion of complex organic molecules into commercially valuable products with high selectivity and yield (Tarabanko & Tarabanko, 2017).
Pharmaceutical Impurities and Drug Synthesis Understanding the synthesis and impurities of pharmaceuticals, such as omeprazole, can provide valuable information for developing more efficient and cleaner synthetic routes. Studies on the novel synthesis of pharmaceuticals highlight the importance of identifying and controlling impurities to ensure drug safety and efficacy (Saini et al., 2019).
Biomedical Research and DNA Interaction Compounds like Hoechst 33258, which have structural similarities to the compound of interest due to their aromatic and nitrogen-containing moieties, are known for their ability to bind to DNA. Such compounds are used in biomedical research for DNA staining and analysis, providing insights into cellular processes and the potential for drug development (Issar & Kakkar, 2013).
Environmental Impact of Chemical Compounds The study of the environmental effects of various organic compounds, including UV filters and other active ingredients in personal care products, underscores the necessity of understanding the ecological impact of chemical substances. Research in this area informs the development of safer and more environmentally friendly compounds (Schneider & Lim, 2019).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
生化学分析
Biochemical Properties
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. Additionally, it can bind to proteins, affecting their conformation and stability
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting overall cell health and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to changes in its activity and potency . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity. Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in physiological functions. Identifying the optimal dosage range is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities . Additionally, it can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . Additionally, the distribution of this compound can be influenced by factors such as cellular permeability, tissue affinity, and binding to plasma proteins. Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mode of action and potential therapeutic applications.
特性
IUPAC Name |
4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSBUYDKUMWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

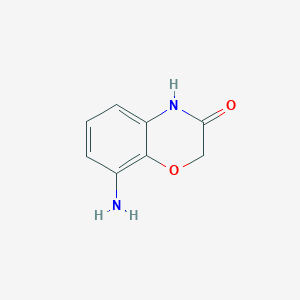
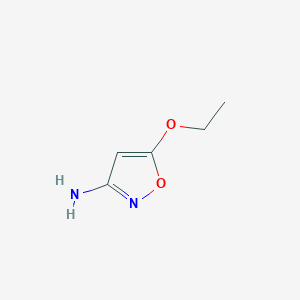
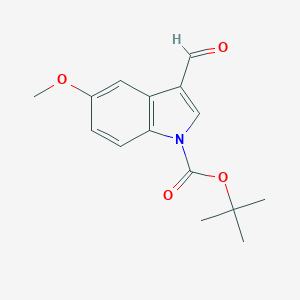
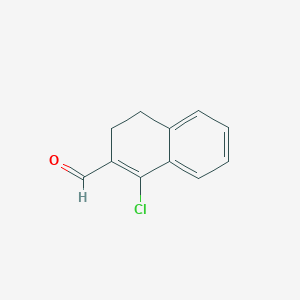
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)

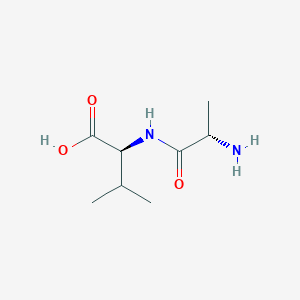
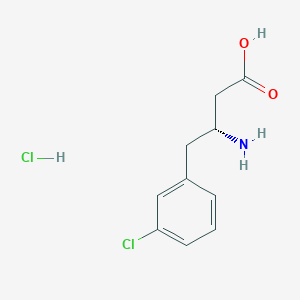
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
